Caroxin F

Description

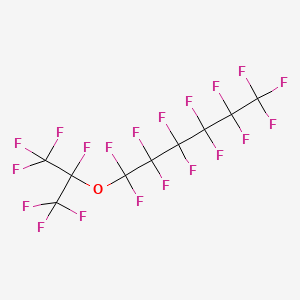

Caroxin F (Chemical Name: 1-Butanol,3,3,4,4-tetrafluoro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]; CAS: 2841688-66-0) is a fluorinated ether compound characterized by a highly substituted perfluorinated butanol backbone. Its structure includes multiple fluorine atoms and a trifluoromethyl ether group, contributing to exceptional chemical inertness, thermal stability, and hydrophobicity . This compound belongs to the class of perfluorinated cyclic ethers, which are widely used in industrial applications such as specialty solvents, heat transfer fluids, and coatings due to their resistance to harsh environments .

Properties

CAS No. |

37340-18-4 |

|---|---|

Molecular Formula |

C9F20O |

Molecular Weight |

504.06 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexane |

InChI |

InChI=1S/C9F20O/c10-1(11,3(14,15)6(19,20)21)2(12,13)4(16,17)9(28,29)30-5(18,7(22,23)24)8(25,26)27 |

InChI Key |

VFLATKPHOGVBAQ-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Other CAS No. |

37340-18-4 |

Synonyms |

caroxin F |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Types

The LibreTexts module outlines foundational chemical reaction types relevant to compound analysis:

Catalysts and Reaction Mechanisms

The PMC article details hydroformylation reactions involving fluorinated substrates and transition metal catalysts:

-

Rhodium Catalysts : Exhibit high regioselectivity (97–98%) for iso-aldehydes in fluorinated olefin hydroformylation .

-

Cobalt vs. Rhodium : Rh catalysts (e.g., Rh₆(CO)₁₆) show ~20,000× higher activity than Co catalysts (e.g., Co₂(CO)₈) under identical conditions .

A comparison of catalyst performance for hydroformylation:

Kinetic Data for Combustion Reactions

The NBS combustion kinetics compilation includes 1,420 distinct reactions, with 2,608 entries for Arrhenius parameters (A, E/R) . Example entries:

| Reaction Type | A (cm³/mol·s) | E/R (K) | Temperature Range (K) |

|---|---|---|---|

| CH₃CHO + O₂ → | 1.2×10⁷ | 1.5×10³ | 298–500 |

| C₃H₆ + H → | 2.4×10⁶ | 1.1×10³ | 400–600 |

Comparison with Similar Compounds

Research Findings and Key Distinctions

Chemical Reactivity: this compound’s butanol moiety provides a unique site for functionalization, enabling covalent bonding in polymer matrices, unlike FC-77 or Compound A . Comparative studies of fluorinated ethers suggest that branching (as in this compound) reduces crystallinity, enhancing flexibility in material science applications .

Environmental Impact :

- Perfluorinated compounds like this compound and FC-77 are persistent in the environment. However, this compound’s larger molecular size may slow bioaccumulation rates compared to smaller analogues .

Industrial Performance :

Critical Analysis of Literature Gaps

- Data Limitations : Direct experimental data on this compound’s toxicity, biodegradation, or spectroscopic profiles (e.g., NMR, IR) are absent in the provided evidence, necessitating further research .

- Contradictions : While FC-77 is well-documented in thermal applications, this compound’s advantages in solvation are inferred from structural features rather than empirical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.